molecular formula C18H19NO5 B5564137 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5564137
M. Wt: 329.3 g/mol
InChI Key: PUIAZCRMTXMTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide, also known as DBAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBAA belongs to the family of benzodioxinylacetamides and has been studied for its various biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, related in structure to the compound , were designed and synthesized. They demonstrated significant in vitro antitumor activity, with certain derivatives showing broad-spectrum antitumor activities and potencies 1.5–3.0-fold higher than the positive control 5-FU. Molecular docking studies further supported their potential mechanism of action through inhibition of key cancer-related enzymes (Ibrahim A. Al-Suwaidan et al., 2016).

Anti-Diabetic Potential

Another study focused on synthesizing and evaluating the anti-diabetic potential of new derivatives of the compound, which demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme. These findings suggest the possibility of developing these compounds into therapeutic agents for managing type-2 diabetes (M. Abbasi et al., 2023).

Antibacterial and Antifungal Agents

Derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide have also been evaluated for their antimicrobial and antifungal activities. Some compounds demonstrated promising antibacterial and antifungal potential, highlighting their potential application in developing new antimicrobial agents with low toxicity (M. Abbasi et al., 2020).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research into bioactive benzothiazolinone acetamide analogs, which share structural motifs with the compound of interest, revealed their potential in photovoltaic efficiency modeling and ligand-protein interactions. These studies indicate the versatility of these compounds in applications beyond traditional pharmaceuticals, including their use in dye-sensitized solar cells and understanding molecular interactions at the biological level (Y. Mary et al., 2020).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-21-14-5-3-12(9-16(14)22-2)10-18(20)19-13-4-6-15-17(11-13)24-8-7-23-15/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIAZCRMTXMTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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